BenchChemオンラインストアへようこそ!

3-(5-methyl-3-isoxazolyl)Benzoic acid

Fragment-based drug design Physicochemical profiling Positional isomerism

3-(5-methyl-3-isoxazolyl)Benzoic acid (CAS 1231243-97-2) is a heterocyclic building block belonging to the isoxazole-benzoic acid conjugate class. Its structure features a benzoic acid moiety substituted at the meta (3-) position with a 5-methyl-3-isoxazolyl group.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1231243-97-2
Cat. No. B1432309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-3-isoxazolyl)Benzoic acid
CAS1231243-97-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-5-10(12-15-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyJTARPHOZMWERKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(5-methyl-3-isoxazolyl)Benzoic acid (CAS 1231243-97-2) – Class Position and Core Characteristics


3-(5-methyl-3-isoxazolyl)Benzoic acid (CAS 1231243-97-2) is a heterocyclic building block belonging to the isoxazole-benzoic acid conjugate class. Its structure features a benzoic acid moiety substituted at the meta (3-) position with a 5-methyl-3-isoxazolyl group [1]. The compound has a molecular weight of 203.19 g/mol, a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 63.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, occupying a niche within the broader family of isoxazole-containing fragment-like building blocks [2].

Why Generic Substitution Fails for 3-(5-methyl-3-isoxazolyl)Benzoic acid: The Meta-Substitution Imperative


Generic substitution within the isoxazole-benzoic acid building block class is precluded by the critical influence of positional isomerism on molecular geometry, electronic distribution, and downstream synthetic utility. The meta-substitution pattern of the 5-methylisoxazol-3-yl group on the benzoic acid ring directly governs the vector of the carboxylic acid pharmacophore relative to the heterocycle, a parameter that cannot be replicated by para (4-position) or ortho analogs without altering key molecular recognition elements [1]. The 5-methyl substituent on the isoxazole ring further modulates lipophilicity and metabolic stability compared to the unsubstituted isoxazole analog (CAS 852180-44-0), which has a lower computed logP and lacks the steric bulk of the methyl group . These structural features are non-negotiable in structure-activity relationship (SAR) studies and fragment-based drug discovery campaigns, where even single-atom modifications can abolish target binding. The quantitative evidence below substantiates why this specific regioisomer cannot be casually interchanged with its closest commercially available analogs. [1]

Quantitative Differentiation Evidence: 3-(5-methyl-3-isoxazolyl)Benzoic acid vs. Closest Analogs


Meta- vs. Para-Substitution: TPSA and Rotatable Bond Divergence Governing Molecular Recognition

The meta-substituted target compound and its para-substituted isomer (4-(5-methyl-3-isoxazolyl)benzoic acid, CAS 1231244-44-2) share identical molecular formula (C11H9NO3) and molecular weight (203.19 g/mol), yet differ in the spatial orientation of the carboxylic acid group relative to the isoxazole ring [1]. The target compound has a TPSA of 63.3 Ų and 2 rotatable bonds [1]. The para isomer, by virtue of linear geometry through the benzene ring, presents a different exit vector angle (approximately 180° for para vs. 120° for meta), which is a critical determinant in fragment linking and target engagement strategies . This geometric distinction cannot be compensated by simple formulation adjustments.

Fragment-based drug design Physicochemical profiling Positional isomerism

Methyl-Group Contribution to Lipophilicity: XLogP3-AA Comparison with Des-Methyl Analog

The 5-methyl substituent on the isoxazole ring directly increases lipophilicity relative to the des-methyl analog 3-(isoxazol-5-yl)benzoic acid (CAS 852180-44-0). The target compound has a computed XLogP3-AA of 2 [1], while the des-methyl analog, with a molecular formula of C10H7NO3 (MW 189.17), lacks the methyl group and is expected to exhibit a lower logP (estimated ~1.2–1.5 based on the Hansch π constant for aromatic methyl substitution of approximately +0.5 to +0.8 log units) . This ~0.5–0.8 log unit increase in lipophilicity can significantly affect membrane permeability, plasma protein binding, and metabolic clearance in downstream lead optimization campaigns.

Lipophilicity optimization Metabolic stability SAR studies

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. Carboxylic Acid Bioisostere Analog

The target compound possesses 1 hydrogen bond donor (carboxylic acid –OH) and 4 hydrogen bond acceptors (carboxylic acid C=O, isoxazole ring O and N) [1]. A structurally related analog, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), places the carboxylic acid directly on the isoxazole ring, altering the H-bond donor/acceptor geometry and reducing the distance between the acid and heterocycle . The benzoic acid spacer in the target compound extends the acid group farther from the isoxazole ring, offering a distinct H-bond pharmacophore arrangement that is preferred when target binding sites require a specific donor-acceptor distance.

Hydrogen bonding Bioisosteres Fragment library design

Optimal Application Scenarios for 3-(5-methyl-3-isoxazolyl)Benzoic acid Procurement


Fragment-Based Drug Discovery Libraries Requiring Meta-Substituted Benzoic Acid Vectors

The meta-substitution pattern of the target compound provides a carboxylic acid exit vector angled at approximately 120° relative to the isoxazole ring plane, as established by the geometric comparison with the para isomer [1]. This angular orientation is specifically suited for fragment libraries targeting protein binding sites with non-linear pharmacophore requirements, where para-substituted benzoic acid fragments (CAS 1231244-44-2) would project the acid group into sterically incompatible regions. Procurement should prioritize this compound when the target site geometry, as determined by co-crystal structures or computational docking, demands a bent molecular architecture. [1]

Lead Optimization Campaigns Requiring Moderately Lipophilic Isoxazole-Containing Carboxylic Acid Building Blocks

With an XLogP3-AA of 2, the target compound occupies a moderate lipophilicity range suitable for lead optimization programs balancing permeability and solubility [1]. The 5-methyl group on the isoxazole ring provides an approximately 0.5–0.8 log unit increase in lipophilicity compared to the des-methyl analog (CAS 852180-44-0), as inferred from Hansch π constant analysis [2]. This makes the target compound the preferred procurement choice when the unsubstituted isoxazole analog is insufficiently lipophilic for achieving target cellular permeability, but more highly substituted analogs risk exceeding Lipinski's Rule of Five thresholds. [1][2]

Synthesis of 3-(5-Methylisoxazol-3-yl)-Substituted Quinazolinones and Related Antileukemic Scaffolds

Research on 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones has demonstrated that the 5-methylisoxazol-3-yl moiety, when incorporated into quinazolinone scaffolds via the benzoic acid intermediate, yields compounds with in vitro antileukemic activity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines [1]. The target benzoic acid derivative serves as a key synthetic precursor for introducing the 5-methylisoxazol-3-yl pharmacophore into diverse heterocyclic frameworks, enabling SAR exploration at the quinazolinone N3 position. This specific regioisomer is essential for maintaining the spatial relationship between the isoxazole and the quinazolinone core that has been correlated with antiproliferative activity. [1]

Quote Request

Request a Quote for 3-(5-methyl-3-isoxazolyl)Benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.